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Compound of Interest

Compound Name: EN40

Cat. No.: B607303

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals engaged in
the high-precision machining of hardened EN40B steel.

Frequently Asked Questions (FAQS)

Q1: What are the primary challenges when machining hardened EN40B steel?

Machining hardened EN40B steel, a chromium-molybdenum alloy steel known for its high
tensile strength and toughness, presents several key challenges. Due to its hardness (typically
45-65 HRC), significant issues include rapid tool wear, difficulty in achieving a fine surface
finish, and maintaining tight dimensional accuracy.[1][2] High cutting forces and temperatures
generated during machining are the primary causes of these difficulties.[1]

Q2: What type of cutting tools are recommended for turning hardened EN40B steel?

For turning hardened EN40B steel, especially at hardness levels above 55 HRC, Cubic Boron
Nitride (CBN) inserts are highly recommended.[3] CBN offers excellent wear resistance and
thermal stability at the high temperatures generated during hard turning.[4] For hardness levels
below 55 HRC, ceramic or coated carbide inserts can be a more cost-effective option.[3][5]
Specifically, PVD-coated carbide inserts can offer good performance.[1]

Q3: What is the expected surface roughness (Ra) when turning hardened steels?
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The achievable surface roughness in turning hardened steels is influenced by several factors,
with feed rate being the most dominant.[6] Generally, Ra values between 0.4 um and 3.2 um
can be expected. Finer finishes are typically achieved with lower feed rates and the use of
wiper inserts. One study on turning hardened AISI 1050 steel with CBN tools reported an
average surface finish (Ra) of about 0.823 um.[7] Another study on hardened bearing steels
achieved an average Ra of 0.79 um.[6]

Q4: Should I use coolant when machining hardened EN40B steel?

The use of coolant in hard turning is a complex issue. While coolant can help to reduce cutting
temperatures, it can also cause thermal shock to the cutting insert, especially in interrupted
cuts, leading to premature tool failure.[5] For continuous turning operations, a high-volume,
well-directed coolant supply can be beneficial.[3] However, for many hard turning and milling
applications, dry machining or the use of an air blast for cooling is often recommended to avoid
thermal cracking of the cutting tool.[5][8]

Q5: How does heat treatment affect the machinability of EN40B steel?

Heat treatment processes like quenching and tempering are used to achieve the desired
hardness in EN40B steel.[9] While this increases the material's strength and wear resistance, it
significantly reduces its machinability. The high hardness leads to increased cutting forces,
higher temperatures at the cutting zone, and accelerated tool wear.[1]

Troubleshooting Guides
Issue 1: Rapid Tool Wear

Symptoms:

» Short tool life, requiring frequent insert changes.

« Visible chipping, cracking, or significant flank and crater wear on the cutting tool.[10]
o Poor surface finish and loss of dimensional accuracy.

Possible Causes & Solutions:
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Possible Cause Recommended Solution

For hardness > 55 HRC, use Cubic Boron
Nitride (CBN) inserts. For < 55 HRC, consider
ceramic or TiAIN-coated carbide inserts.[3][5]
[11]

Incorrect Cutting Tool Material

Reduce cutting speed to decrease heat
generation. Optimize feed rate and depth of cut
) ) based on tool manufacturer's recommendations.
Inappropriate Cutting Parameters _ _
A smaller depth of cut can sometimes increase
tool life by allowing the cutting edge to cool

between passes.[5]

For interrupted cuts, avoid liquid coolant. Use
Thermal Shock dry machining or an air blast to cool the tool and

workpiece.[5]

Increase cutting speed to prevent the workpiece
material from adhering to the cutting edge. Use

Built-Up Edge (BUE
P Edge ( ) a sharp-edged insert with a positive rake angle.

[3]

Ensure the depth of cut is sufficient to get below
Work Hardening any previously work-hardened layer. Maintain a

consistent feed rate.

Issue 2: Poor Surface Finish

Symptoms:
 Visible tool marks, chatter marks, or a rough "hairy" surface texture.[3]
o Surface roughness (Ra) values are higher than specified.

Possible Causes & Solutions:
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Possible Cause Recommended Solution

The feed rate has the most significant impact on
High Feed Rate surface roughness. Reduce the feed rate to

achieve a finer finish.[6]

A worn or chipped cutting tool will produce a
Tool Wear o o
poor surface finish. Replace the cutting insert.

Increase the rigidity of the setup by using a

shorter tool overhang and ensuring the
Vibration or Chatter workpiece is securely clamped. Adjust cutting

parameters (speed, feed, depth of cut) to move

out of the chatter-prone zone.[12]

A larger tool nose radius can improve surface
Incorrect Tool Nose Radius finish at a given feed rate. Consider using a

wiper insert for the best possible finish.[12]

Chips marring the machined surface can
degrade the finish. Use an insert with a

Chip Control Issues chipbreaker geometry that directs chips away
from the workpiece. Adjust the depth of cut or

entering angle.[3]

Issue 3: Dimensional Inaccuracy

Symptoms:
e Machined part dimensions are outside of the specified tolerances.
¢ Inconsistent dimensions across multiple parts.

Possible Causes & Solutions:
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Possible Cause Recommended Solution

As the tool wears, the cutting edge recedes,

leading to dimensional changes. Implement a
Tool Wear _

tool life management strategy and replace

inserts at regular intervals.

High temperatures during machining can cause

both the workpiece and the cutting tool to
Thermal Expansion expand, affecting dimensional accuracy. Use a

consistent cooling method (air or coolant) and

allow the part to cool before final measurement.

Lack of rigidity in the machine tool, tool holder,

or workpiece clamping can lead to deflection
Machine and Tool Holder Rigidity under high cutting forces. Use high-quality, rigid

tool holders and ensure the machine tool is well-

maintained.[12]

High cutting forces can cause the tool and
Cutting Forces workpiece to deflect. Reduce the depth of cut or

feed rate to lower the cutting forces.

The initial heat treatment of the EN40B steel
can cause some distortion. It is often
] ) recommended to perform a rough machining
Heat Treatment Distortion _
operation, followed by heat treatment, and then
a final finish machining pass to achieve tight

tolerances.[11]

Quantitative Data on Machining Hardened Steels

Note: The following data is for hardened steels similar to EN40B and should be used as a
starting point for developing your own machining parameters.

Table 1: Recommended Starting Cutting Parameters for Turning Hardened Steels
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Hardness Cutting Tool Cutting Speed Feed Rate Depth of Cut
(HRC) Material (m/min) (mmlrev) (mm)

45-55 Coated Carbide 80 - 150 0.08-0.2 0.1-05
55-65 CBN 100 - 200 0.05-0.15 0.1-0.3

Table 2: Surface Roughness (Ra) vs. Cutting Parameters for Turning Hardened AISI 1045 Steel

(40 HRC) with a Ceramic Tool

Cutting Speed (m/min)

Surface Roughness (Ra,

Feed Rate (mm/rev)

Hm)
140 0.08 1.345
140 0.16 1.575
140 0.22 2.515
200 0.08 0.72
200 0.16 1.66
200 0.22 2.55
280 0.08 0.59
280 0.16 14
280 0.22 2.22

Source: Adapted from a study
on turning hardened AISI 1045

steel.[13]

Experimental Protocols

Protocol 1: Evaluating the Effect of Cutting Parameters
on Surface Finish in Turning Hardened EN40B Steel
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1

. Objective: To determine the optimal cutting speed and feed rate for achieving a desired

surface roughness (Ra) when turning hardened EN40B steel (58-62 HRC) with CBN inserts.

3.

. Materials and Equipment:

EN40B steel bar stock, hardened and tempered to 58-62 HRC.

CNC lathe with sufficient rigidity and power.

CBN turning inserts with a specified nose radius (e.g., 0.8 mm).

Tool holder with a negative rake angle.

Surface roughness tester (profilometer).

Micrometer and calipers for dimensional measurement.

Compressed air line for cooling.

Methodology: a. Workpiece Preparation: Securely mount the hardened EN40B bar stock in

the CNC lathe chuck. Ensure minimal runout. b. Tool Setup: Install the CBN insert in the tool

holder and mount it in the lathe's turret. Set the tool offsets accurately. c. Parameter Matrix:

Define a matrix of cutting speeds and feed rates to be tested. For example:

Cutting Speeds: 120, 150, 180 m/min.

Feed Rates: 0.05, 0.10, 0.15 mm/rev. d. Machining Passes:

Set a constant depth of cut (e.g., 0.2 mm) for all tests to isolate the effects of speed and
feed.

Perform a series of turning passes, each with a unique combination of cutting speed and
feed rate from the matrix.

Use compressed air to cool the cutting zone during machining.

Ensure each pass is over a fresh section of the workpiece to avoid the influence of work
hardening from previous cuts. e. Data Collection:

After each pass, allow the workpiece to cool to room temperature.

Measure the surface roughness (Ra) at three different locations along the machined surface
and calculate the average.

Record the Ra value for each combination of cutting parameters. f. Analysis:
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+ Tabulate the results, correlating cutting speed and feed rate with the resulting surface
roughness.

Visualizations

+ Analyze the data to identify the parameter combination that produces the lowest Ra value.
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Caption: Troubleshooting workflow for machining hardened EN40B steel.
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Caption: Relationship between machining parameters and outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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